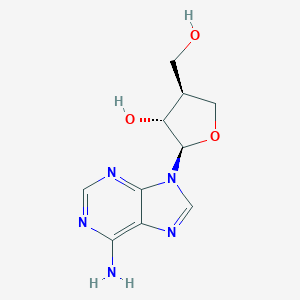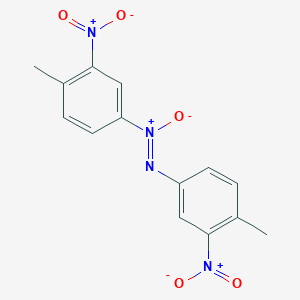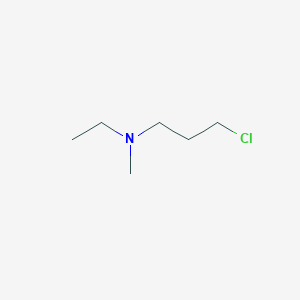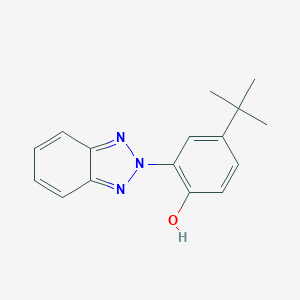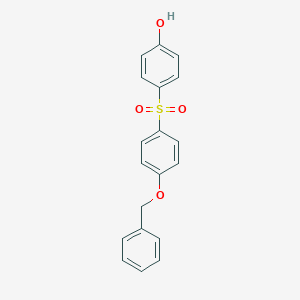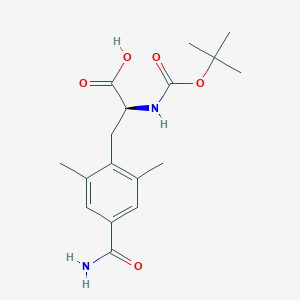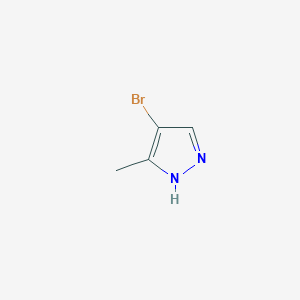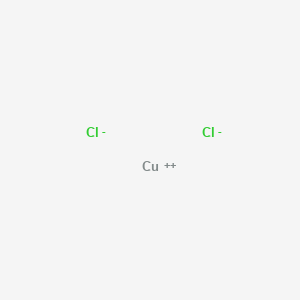
2,2,6,6-Tetramethylheptane-3,5-dione;zirconium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethylheptane-3,5-dione, also known as dipivaloylmethane, is a β-diketone compound. It is widely used as a bidentate ligand in the synthesis of stable complexes with various metal ions, including zirconium. The compound is known for its stability and ability to form chelates with metal ions, making it valuable in various chemical applications .
Mechanism of Action
Target of Action
The primary target of 2,2,6,6-Tetramethylheptane-3,5-dione;Zirconium is lanthanide ions . This compound acts as a bidentate ligand , forming stable complexes with these ions .
Mode of Action
This compound interacts with its targets through O-additions and C-additions . It serves as an air-stable ligand for metal catalysts in various reactions .
Biochemical Pathways
It’s known that this compound serves as a substrate forheterocycles , indicating its involvement in the synthesis of these cyclic compounds.
Pharmacokinetics
It’s known to be astable, anhydrous reagent , which may influence its bioavailability.
Result of Action
It’s known to act as anair-stable ligand for metal catalysts in various reactions , indicating its role in facilitating these reactions.
Action Environment
It’s known to be astable, anhydrous reagent , suggesting that it may be resistant to changes in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethylheptane-3,5-dione typically involves the reaction of pinacolone with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, resulting in the formation of the β-diketone .
Industrial Production Methods: In an industrial setting, the compound can be synthesized by heating a mixture of pinacolone and ethyl acetate with a catalytic amount of sodium ethoxide. The reaction mixture is then subjected to distillation to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,2,6,6-Tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The β-diketone can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted β-diketone derivatives.
Scientific Research Applications
2,2,6,6-Tetramethylheptane-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are valuable in catalysis and material science.
Biology: The compound is used in the preparation of metal-based drugs and diagnostic agents.
Medicine: It is involved in the development of pharmaceuticals, particularly those containing metal ions.
Industry: The compound is used in the production of metal-organic chemical vapor deposition (MOCVD) precursors for the fabrication of thin films and coatings
Comparison with Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: Similar in structure but lacks the zirconium component.
Hexafluoroacetylacetone: Another β-diketone with similar chelating properties but different electronic characteristics.
1,3-Diphenyl-1,3-propanedione: A β-diketone with aromatic substituents, offering different reactivity and applications
Uniqueness: 2,2,6,6-Tetramethylheptane-3,5-dione;zirconium is unique due to its ability to form highly stable complexes with zirconium, making it particularly valuable in applications requiring robust metal-ligand interactions. Its stability and versatility in forming chelates with various metal ions set it apart from other β-diketones .
Properties
CAS No. |
18865-74-2 |
|---|---|
Molecular Formula |
C44H76O8Zr |
Molecular Weight |
824.3 g/mol |
IUPAC Name |
2,2,6,6-tetramethylheptane-3,5-dione;zirconium(4+) |
InChI |
InChI=1S/4C11H19O2.Zr/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7H,1-6H3;/q4*-1;+4 |
InChI Key |
MOOILSXNGBFZKZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[C]([CH][C](C(C)(C)C)O)O.CC(C)(C)[C]([CH][C](C(C)(C)C)O)O.CC(C)(C)[C]([CH][C](C(C)(C)C)O)O.CC(C)(C)[C]([CH][C](C(C)(C)C)O)O.[Zr] |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Zr] |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Zr+4] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


